molecular formula C21H27N3O4S B3649646 2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE

2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE

Cat. No.: B3649646
M. Wt: 417.5 g/mol
InChI Key: YMWQJIQRRNBZFV-UHFFFAOYSA-N
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Description

2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylbenzamide core and a methanesulfonamido group attached to an ethylphenyl moiety.

Preparation Methods

The synthesis of 2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE involves several steps. One common method includes the reaction of 2-ethylphenylmethanesulfonamide with acetamido compounds under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is heated to a specific temperature, and the reaction is monitored until the desired product is formed .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

2-{2-[N-(2-ETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-ISOPROPYLBENZAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-5-16-10-6-9-13-19(16)24(29(4,27)28)14-20(25)23-18-12-8-7-11-17(18)21(26)22-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWQJIQRRNBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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